molecular formula C17H24N4O3S B565138 N-(Indole)nitroso Naratriptan CAS No. 1216880-64-6

N-(Indole)nitroso Naratriptan

Cat. No.: B565138
CAS No.: 1216880-64-6
M. Wt: 364.464
InChI Key: PJYPKUNIMYGSTA-UHFFFAOYSA-N
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Description

N-(Indole)nitroso Naratriptan is a derivative of Naratriptan, a well-known triptan drug used for the treatment of migraine headaches. The compound has a molecular formula of C₁₇H₂₄N₄O₃S and a molecular weight of 364.46 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Chemical Reactions Analysis

Types of Reactions

N-(Indole)nitroso Naratriptan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Indole)nitroso Naratriptan is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-(Indole)nitroso Naratriptan is likely similar to that of Naratriptan, which is a selective agonist for serotonin (5-HT) type 1B and 1D receptors. This action leads to vasoconstriction and inhibition of trigeminal nerve activity, providing relief from migraine symptoms . The nitroso group may introduce additional interactions, potentially enhancing or modifying its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Indole)nitroso Naratriptan is unique due to the presence of the nitroso group, which can introduce different chemical reactivity and potentially new biological activities. This makes it a valuable compound for research, offering insights into the effects of nitrosation on indole derivatives and triptan drugs .

Properties

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitrosoindol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-18-25(23,24)10-7-13-3-4-17-15(11-13)16(12-21(17)19-22)14-5-8-20(2)9-6-14/h3-4,11-12,14,18H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYPKUNIMYGSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675976
Record name N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216880-64-6
Record name N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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